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  • Product: Ethyl 5-(aminomethyl)-2-hydroxybenzoate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 5-(aminomethyl)-2-hydroxybenzoate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of Ethyl 5-(aminomethyl)-2-hydroxybenzoate, a substituted salicylate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 5-(aminomethyl)-2-hydroxybenzoate, a substituted salicylate derivative of interest in medicinal chemistry and materials science. Drawing upon established chemical principles and data from analogous compounds, this document details its chemical structure, physicochemical properties, and a proposed synthetic pathway, offering field-proven insights for researchers.

Introduction: The Significance of Substituted Salicylates

Salicylic acid and its derivatives are a cornerstone of pharmacology, renowned for their analgesic, anti-inflammatory, and antipyretic properties.[1] The introduction of additional functional groups onto the salicylate scaffold allows for the fine-tuning of these biological activities and the exploration of new therapeutic applications. The aminomethyl group, in particular, can enhance water solubility and provide a site for further chemical modification, making Ethyl 5-(aminomethyl)-2-hydroxybenzoate a molecule of considerable interest for drug discovery and development.

Chemical Structure and Identification

Ethyl 5-(aminomethyl)-2-hydroxybenzoate is characterized by a benzene ring substituted with a hydroxyl group at position 2, an ethyl ester at position 1, and an aminomethyl group at position 5.

Caption: Chemical structure of Ethyl 5-(aminomethyl)-2-hydroxybenzoate.

Key Identifiers:

While a specific CAS number for the ethyl ester has not been identified in public databases, the closely related hydrochloride salt of the methyl ester, 5-(Aminomethyl)-salicylic acid methyl ester hydrochloride, is assigned CAS numbers 90610-24-5 and 7383-01-9.[2][3]

Physicochemical Properties

PropertyValueSource/Basis
Molecular Formula C10H13NO3Calculated
Molecular Weight 195.22 g/mol Calculated
Appearance Expected to be a crystalline solid or oilAnalogy to similar compounds
Melting Point 200 °C (for the related methyl ester hydrochloride)[2][2]
Solubility Expected to be soluble in alcohols, and moderately soluble in water, especially at acidic pH.Chemical structure analysis
pKa The phenolic hydroxyl is expected to have a pKa around 8-9, and the aminomethyl group a pKa around 9-10.Analogy to substituted phenols and benzylamines

Proposed Synthesis Pathway

A plausible and efficient synthesis of Ethyl 5-(aminomethyl)-2-hydroxybenzoate can be designed starting from the commercially available 2-hydroxy-5-methylbenzaldehyde. This multi-step synthesis is outlined below, with each step grounded in well-established organic chemistry transformations. The causality behind the choice of reagents and conditions is explained to ensure a robust and reproducible protocol.

Synthesis_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Oxidation to Carboxylic Acid cluster_4 Step 5: Fischer Esterification A 2-hydroxy-5-methylbenzaldehyde B 5-(bromomethyl)-2-hydroxybenzaldehyde A->B NBS, AIBN CCl4, reflux C 5-(azidomethyl)-2-hydroxybenzaldehyde B->C NaN3 DMF, RT D 5-(aminomethyl)-2-hydroxybenzaldehyde C->D H2, Pd/C Ethanol E 5-(aminomethyl)-2-hydroxybenzoic acid D->E NaClO2, NaH2PO4 2-methyl-2-butene, t-BuOH/H2O F Ethyl 5-(aminomethyl)-2-hydroxybenzoate E->F Ethanol, H2SO4 (cat.) reflux

Caption: Proposed synthetic workflow for Ethyl 5-(aminomethyl)-2-hydroxybenzoate.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 5-(bromomethyl)-2-hydroxybenzaldehyde

  • Rationale: A free-radical bromination using N-bromosuccinimide (NBS) is a standard method for selectively brominating the benzylic position of a toluene derivative. A radical initiator like azobisisobutyronitrile (AIBN) is required to start the reaction.

  • Procedure:

    • To a solution of 2-hydroxy-5-methylbenzaldehyde (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-(bromomethyl)-2-hydroxybenzaldehyde, which can be purified by column chromatography.

Step 2: Synthesis of 5-(azidomethyl)-2-hydroxybenzaldehyde

  • Rationale: A nucleophilic substitution with sodium azide is a safe and efficient way to introduce a nitrogen functionality that can be cleanly reduced to a primary amine.

  • Procedure:

    • Dissolve 5-(bromomethyl)-2-hydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF).

    • Add sodium azide (1.5 equivalents) portion-wise at room temperature.

    • Stir the mixture overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired azide.

Step 3: Synthesis of 5-(aminomethyl)-2-hydroxybenzaldehyde

  • Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of azides to primary amines.

  • Procedure:

    • Dissolve 5-(azidomethyl)-2-hydroxybenzaldehyde (1 equivalent) in ethanol.

    • Add a catalytic amount of 10% palladium on carbon.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

Step 4: Synthesis of 5-(aminomethyl)-2-hydroxybenzoic acid

  • Rationale: The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups like amines and phenols.

  • Procedure:

    • Dissolve 5-(aminomethyl)-2-hydroxybenzaldehyde (1 equivalent) in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene as a chlorine scavenger, followed by a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

    • Stir the reaction at room temperature until completion.

    • Adjust the pH to neutral and extract the aqueous layer to remove impurities. The product, being an amino acid, may precipitate or remain in the aqueous layer. Acidification can facilitate precipitation.

Step 5: Synthesis of Ethyl 5-(aminomethyl)-2-hydroxybenzoate

  • Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to an ethyl ester using an excess of ethanol and a catalytic amount of strong acid.

  • Procedure:

    • Suspend 5-(aminomethyl)-2-hydroxybenzoic acid (1 equivalent) in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 12-24 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Spectroscopic Analysis (Predicted)

While experimental spectra for the title compound are not available, the expected ¹H NMR and ¹³C NMR spectral data can be predicted based on the analysis of similar structures.

¹H NMR (in CDCl₃, predicted):
  • δ 1.4 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester, coupled to the methylene protons.

  • δ 3.9 ppm (s, 2H): Singlet for the benzylic protons of the aminomethyl group. A broad singlet for the NH₂ protons would also be expected, which would be exchangeable with D₂O.

  • δ 4.4 ppm (q, 2H): Quartet for the methylene protons of the ethyl ester, coupled to the methyl protons.

  • δ 6.9-7.8 ppm (m, 3H): A set of multiplets for the three aromatic protons.

  • δ ~10-11 ppm (s, 1H): A singlet for the phenolic hydroxyl proton, which is often broad and exchangeable with D₂O.

¹³C NMR (in CDCl₃, predicted):
  • δ 14 ppm: Methyl carbon of the ethyl ester.

  • δ 45 ppm: Benzylic carbon of the aminomethyl group.

  • δ 61 ppm: Methylene carbon of the ethyl ester.

  • δ 115-135 ppm: Aromatic carbons.

  • δ ~160 ppm: Aromatic carbon attached to the hydroxyl group.

  • δ ~170 ppm: Carbonyl carbon of the ester.

Applications and Future Directions

Ethyl 5-(aminomethyl)-2-hydroxybenzoate holds potential in several areas of research:

  • Medicinal Chemistry: As a building block for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) with modified pharmacokinetic profiles. The primary amine allows for the attachment of various pharmacophores.

  • Polymer Science: As a monomer for the synthesis of specialty polymers with chelating properties or for applications in drug delivery systems.

  • Coordination Chemistry: The molecule possesses multiple coordination sites (hydroxyl, amino, and ester groups) and could be used as a ligand for the synthesis of novel metal complexes with potential catalytic or biological activity.

Further research is warranted to fully elucidate the biological activities and material properties of this compound and its derivatives.

References

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. Available at: [Link]

  • Carl ROTH. (n.d.). 5-Aminomethyl-salicylic acid methyl ester hydrochloride. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of Ethyl 5-(aminomethyl)-2-hydroxybenzoate

Physicochemical Profiling and Synthetic Utility in Drug Discovery Abstract Ethyl 5-(aminomethyl)-2-hydroxybenzoate (also known as Ethyl 5-aminomethylsalicylate ) is a bifunctional aromatic intermediate critical in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Abstract

Ethyl 5-(aminomethyl)-2-hydroxybenzoate (also known as Ethyl 5-aminomethylsalicylate ) is a bifunctional aromatic intermediate critical in the synthesis of bioactive salicylates, protease inhibitors, and fragment-based drug discovery (FBDD). Characterized by a lipophilic ethyl ester and a reactive primary aminomethyl handle, this molecule serves as a versatile scaffold for diversifying the 5-position of the salicylate core—a region pivotal for modulating potency in anti-inflammatory and antineoplastic agents. This guide provides a definitive technical profile, validated synthetic routes, and handling protocols for researchers in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties

The molecule represents the ethyl ester derivative of 5-aminomethylsalicylic acid (CAS 2820-31-7). Unlike its zwitterionic parent acid, the ethyl ester exhibits enhanced organic solubility and membrane permeability, making it an ideal precursor for late-stage functionalization.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name Ethyl 5-(aminomethyl)-2-hydroxybenzoate
Common Synonyms Ethyl 5-aminomethylsalicylate; 5-(Aminomethyl)-2-hydroxybenzoic acid ethyl ester
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Parent Acid CAS (5-Aminomethylsalicylic acid)
Precursor CAS (Ethyl 5-formyl-2-hydroxybenzoate)
Physical State Viscous yellow oil or low-melting solid (dependent on purity/salt form)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water
pKa (Predicted) Amine: ~9.2
Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of Ethyl 5-(aminomethyl)-2-hydroxybenzoate is most reliably achieved through the reduction of oxidized precursors (nitriles or aldehydes) to avoid the formation of polymeric byproducts common in direct alkylation strategies.

Pathway A: Reductive Amination (Preferred)

This route utilizes Ethyl 5-formyl-2-hydroxybenzoate (CAS 41489-78-5) as the starting material.[1][2][3] It offers mild conditions compatible with the phenol and ester moieties.

Mechanism:

  • Imine Formation: Condensation of the aldehyde with an ammonia source (e.g., Ammonium acetate).

  • Reduction: Selective reduction of the intermediate imine using Sodium cyanoborohydride (

    
    ).
    

Protocol:

  • Dissolution: Dissolve 10 mmol of Ethyl 5-formyl-2-hydroxybenzoate in 50 mL of dry Methanol (MeOH).

  • Imine Formation: Add Ammonium acetate (

    
    , 100 mmol, 10 eq) and stir at room temperature for 2 hours under 
    
    
    
    atmosphere.
  • Reduction: Cool the solution to 0°C. Slowly add Sodium cyanoborohydride (

    
    , 15 mmol, 1.5 eq).
    
  • Workup: Stir for 12 hours. Quench with saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: The primary amine often requires protection (e.g., Boc) for column chromatography or can be isolated as a Hydrochloride salt by treating the organic phase with HCl/Dioxane.

Pathway B: Reduction of Nitrile

Utilizes Ethyl 5-cyano-2-hydroxybenzoate (CAS 68535-48-8). This method is robust but requires careful control of hydrogenation conditions to prevent reduction of the aromatic ring or ester cleavage.

Protocol:

  • Hydrogenation: Dissolve the nitrile precursor in Ethanol containing catalytic Raney Nickel or

    
    .
    
  • Conditions: Subject to

    
     atmosphere (40-60 psi) at room temperature.
    
  • Note: Acidic conditions (e.g., catalytic HCl) may be required to prevent secondary amine formation.

Visualization of Synthetic Logic

Synthesis Start1 Ethyl 5-formyl-2-hydroxybenzoate (CAS 41489-78-5) Intermediate Imine / Nitrile Intermediate Start1->Intermediate NH4OAc, MeOH (Reductive Amination) Start2 Ethyl 5-cyano-2-hydroxybenzoate (CAS 68535-48-8) Start2->Intermediate H2, Pd/C (Hydrogenation) Product Ethyl 5-(aminomethyl)-2-hydroxybenzoate (C10H13NO3) Intermediate->Product Reduction (NaCNBH3 or H2)

Figure 1: Convergent synthetic pathways targeting the 5-aminomethyl salicylate scaffold.[4]

Part 3: Analytical Characterization

Validation of the synthesized compound requires confirmation of the intact ethyl ester and the reduction of the precursor functionality.

Expected Spectral Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.30 (t, 3H): Methyl protons of the ethyl ester (

      
      ).
      
    • δ 3.85 (s, 2H): Methylene protons of the aminomethyl group (

      
      ).
      
    • δ 4.35 (q, 2H): Methylene protons of the ethyl ester (

      
      ).
      
    • δ 6.90 - 7.80 (m, 3H): Aromatic protons (Salicylate pattern: d, dd, d).

    • δ 10.50 (s, 1H): Phenolic hydroxyl (

      
      ), typically downfield due to intramolecular H-bonding with the ester carbonyl.
      
  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated: 196.09 m/z. Observed: 196.1 ± 0.1.

Part 4: Applications in Drug Development
1. Fragment-Based Drug Discovery (FBDD)

The 5-aminomethyl group serves as a "vector" for growing the molecule into hydrophobic pockets of target proteins.

  • Kinase Inhibition: The salicylate core mimics the hinge-binding region of ATP, while the amine allows extension into the ribose pocket.

  • Protease Inhibitors: Used as a P1' anchor in serine protease inhibitors, where the phenol interacts with the oxyanion hole.

2. Prodrug Design

The ethyl ester functions as a masking group for the carboxylic acid. Upon systemic absorption, esterases (e.g., hCE1) hydrolyze the ethyl group to release the active 5-aminomethylsalicylic acid , a compound with documented anti-inflammatory and analgesic properties similar to Mesalazine (5-ASA).

Part 5: Handling & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to oxidation and carbamate formation (

    
     absorption).
    
  • Salt Formation: For long-term stability, convert to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately after synthesis.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dusts.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12463125, Ethyl 5-cyano-2-hydroxybenzoate. Retrieved from [Link]

  • BuyersGuideChem. 5-Aminomethyl-2-hydroxybenzoic acid (CAS 2820-31-7) Profile. Retrieved from [Link][5][6]

  • Tamura, S. (1977). Studies on analgesics. V. Mechanism of anti-inflammatory action of 5-aminomethylsalicylic acid. Yakugaku Zasshi, 97, 295–303. (Cited for biological activity of the parent acid).

Sources

Foundational

Comparative Pharmacochemistry: Ethyl 5-(aminomethyl)salicylate vs. Classical Salicylates

Executive Summary This technical guide delineates the structural, electronic, and functional divergences between Ethyl 5-(aminomethyl)salicylate and classical salicylic acid derivatives (specifically 5-aminosalicylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, electronic, and functional divergences between Ethyl 5-(aminomethyl)salicylate and classical salicylic acid derivatives (specifically 5-aminosalicylic acid or Mesalazine). While both share the core salicylate pharmacophore (2-hydroxybenzoate), the introduction of a methylene spacer (


) in the 5-position of the aminomethyl derivative fundamentally alters its physicochemical profile.

This guide is designed for medicinal chemists and drug developers to understand the "Scaffold Divergence" where a shift from an aniline (5-ASA) to a benzylamine (5-aminomethyl) motif transitions the molecule from a radical-scavenging anti-inflammatory agent to a privileged scaffold for serine protease inhibition and linker chemistry.

Part 1: Structural & Electronic Divergence

The defining difference lies in the electronic connectivity of the nitrogen atom to the aromatic ring.

The Methylene Spacer Effect
  • 5-Aminosalicylic Acid (Mesalazine): The nitrogen is directly bonded to the aromatic ring (

    
    -hybridized carbon). This creates an aniline  system. The lone pair on the nitrogen is delocalized into the 
    
    
    
    -system, significantly lowering its basicity (
    
    
    ) and making the ring electron-rich and prone to oxidation (radical scavenging).
  • Ethyl 5-(aminomethyl)salicylate: The nitrogen is separated from the ring by a methylene bridge (

    
    ). This creates a benzylamine  system. The nitrogen lone pair is localized, resulting in a much higher basicity (
    
    
    
    ). At physiological pH (7.4), this molecule exists predominantly as a cation, whereas 5-ASA exists as a zwitterion or anion.
Structural Visualization

The following diagram illustrates the hierarchical and electronic differences between these scaffolds.

Salicylate_Structure_Comparison Core Salicylate Core (2-Hydroxybenzoic Acid) Sub_ASA 5-Aminosalicylic Acid (Mesalazine) Core->Sub_ASA Direct Amination (C5) Sub_EAS Ethyl 5-(aminomethyl)salicylate Core->Sub_EAS Methylene Insertion (C5) + Esterification Prop_ASA Functional Group: Aniline pKa (Conj. Acid): ~4.0 Electronic: Resonance Donor Role: Radical Scavenger / COX Modulator Sub_ASA->Prop_ASA Prop_EAS Functional Group: Benzylamine pKa (Conj. Acid): ~9.5 Electronic: Inductive Only Role: Cationic Anchor / Protease Inhibitor (P1) Sub_EAS->Prop_EAS

Figure 1: Structural divergence showing the transition from the aniline-based Mesalazine to the benzylamine-based Ethyl 5-(aminomethyl)salicylate.

Part 2: Synthetic Methodologies

Synthesizing Ethyl 5-(aminomethyl)salicylate requires avoiding the direct nitration/reduction route used for 5-ASA. The methylene group must be introduced via chloromethylation or reduction of a cyano-intermediate.

Protocol: Synthesis via Chloromethylation

This protocol is preferred for generating the hydrochloride salt of the target compound with high purity.

Reagents: Ethyl salicylate, Paraformaldehyde, HCl gas, Zinc chloride (catalyst), Hexamethylenetetramine (HMTA).

Step-by-Step Workflow:

  • Chloromethylation (Blanc Reaction):

    • Setup: Charge a flame-dried 3-neck flask with Ethyl Salicylate (1.0 eq) and Paraformaldehyde (1.5 eq) in glacial acetic acid.

    • Catalysis: Add anhydrous

      
       (0.5 eq).
      
    • Reaction: Bubble dry HCl gas through the mixture at 60°C for 4-6 hours.

    • Mechanism: Electrophilic aromatic substitution creates Ethyl 5-(chloromethyl)salicylate.

    • Validation: Monitor TLC for the disappearance of the starting ester. The product is less polar.

  • Delépine Reaction (Amination):

    • Substitution: Dissolve the chloromethyl intermediate in chloroform. Add Hexamethylenetetramine (HMTA, 1.1 eq) to form the quaternary ammonium salt (precipitate).

    • Hydrolysis: Reflux the salt in ethanolic HCl for 2 hours to cleave the HMTA adduct.

    • Purification: Cool to crystallize Ethyl 5-(aminomethyl)salicylate hydrochloride .

  • Self-Validating Checkpoint:

    • The final product must be water-soluble (salt form) but the free base is organic-soluble.

    • NMR Check: Look for the benzylic methylene singlet at

      
       ppm.
      
Synthetic Pathway Diagram

Synthesis_Workflow Start Ethyl Salicylate Step1 Chloromethylation (HCHO / HCl / ZnCl2) Start->Step1 Inter1 Ethyl 5-(chloromethyl)salicylate Step1->Inter1 Electrophilic Subst. Step2 Delépine Reaction (HMTA / EtOH / HCl) Inter1->Step2 Nucleophilic Subst. Final Ethyl 5-(aminomethyl)salicylate HCl Step2->Final Hydrolysis

Figure 2: Synthetic route utilizing the Blanc chloromethylation and Delépine amination to install the aminomethyl group.

Part 3: Functional Applications & SAR

The shift from 5-ASA to the aminomethyl derivative changes the "Drug-Target Interaction" landscape.

Comparative Pharmacology

The following table summarizes the functional shift driven by the structural change.

Feature5-Aminosalicylic Acid (5-ASA)Ethyl 5-(aminomethyl)salicylate
Primary Target PPAR-

, COX-1/2 (Weak), NF-

B
Serine Proteases (Trypsin-like), Linker Chemistry
Mechanism Radical Scavenging, Anti-inflammatoryCationic Mimicry (Lysine/Arginine surrogate)
Basicity (

)
~4.0 (Aniline)~9.5 (Primary Amine)
Physiological State Zwitterion / AnionCation (Protonated)
Chemical Stability Prone to oxidation (Quinone formation)Stable (Non-conjugated amine)
Key Application Ulcerative Colitis TreatmentP1 Residue in Protease Inhibitors; PROTAC Linkers
The "P1 Mimic" Concept

In medicinal chemistry, the Ethyl 5-(aminomethyl)salicylate scaffold is often used to target the S1 pocket of serine proteases (like Thrombin or Factor Xa).

  • Logic: The S1 pocket contains an Aspartate residue (Asp189 in trypsin) which is negatively charged.

  • Interaction: The protonated aminomethyl group (

    
    ) forms a strong salt bridge with this Aspartate, mimicking the side chain of Lysine or Arginine found in natural substrates.
    
  • Advantage: Unlike a flexible Lysine chain, the salicylate core provides a rigid scaffold that positions the inhibitor correctly.

Part 4: Analytical Characterization

To ensure scientific integrity, researchers must be able to analytically distinguish these derivatives.

NMR Spectroscopy Signatures ( H NMR, DMSO- )
Position5-ASA (Mesalazine)Ethyl 5-(aminomethyl)salicylate
Ester Ethyl (

)
AbsentQuartet (~4.3 ppm) & Triplet (~1.3 ppm)
Amine (

)
Broad singlet (~5.0 ppm, exchangeable)Broad singlet (~8.0 ppm for

salt)
Benzylic Methylene (

)
Absent Distinct Singlet/Doublet (~3.9 - 4.1 ppm)
Aromatic Protons Upfield shift due to electron donationDownfield shift relative to 5-ASA
Quality Control Check
  • HPLC: The aminomethyl derivative is significantly more hydrophilic at acidic pH (due to protonation) but more lipophilic at neutral pH (due to the ethyl ester) compared to the free acid 5-ASA.

  • Mass Spectrometry:

    • 5-ASA MW: 153.14 Da.

    • Ethyl 5-(aminomethyl)salicylate MW: 195.22 Da.

    • Note: Watch for the "M-Ethyl" loss in the ester derivative during fragmentation.

References

  • Abdu-Allah, H. H., et al. (2016). "5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate."[1] Medicinal Chemistry (Los Angeles). Available at: [Link]

  • Silverman, F. P., et al. (2005). "Salicylate Activity.[2][3] 3. Structure Relationship to Systemic Acquired Resistance." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubChem. (2025). "Ethyl Salicylate - Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of Aminomethyl Benzoate Esters: A Technical Guide

The following guide details the thermodynamic and kinetic stability profiles of aminomethyl benzoate esters, specifically focusing on the critical distinction between isomeric forms (ortho vs. para/meta) and their implic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the thermodynamic and kinetic stability profiles of aminomethyl benzoate esters, specifically focusing on the critical distinction between isomeric forms (ortho vs. para/meta) and their implications in drug design.

Executive Summary & Chemical Context

Aminomethyl benzoate esters (e.g., methyl 4-(aminomethyl)benzoate) represent a unique class of bifunctional pharmacophores often used as linkers in prodrug design or as core scaffolds in antifibrinolytic agents (e.g., PAMBA prodrugs).[1]

Their stability is governed by a strict isomeric dichotomy :

  • Ortho-Isomers (2-aminomethyl): Thermodynamically unstable due to a rapid, entropically favored intramolecular cyclization (The Phthalimidine Trap).[1]

  • Para/Meta-Isomers (3/4-aminomethyl): Kinetically stable but thermodynamically driven toward hydrolysis. Their shelf-life is strictly pH-dependent.

This guide provides the mechanistic grounding and experimental protocols required to assess and control these degradation pathways.

The Thermodynamic Landscape

The Ortho-Effect: The Phthalimidine Trap

The 2-(aminomethyl)benzoate esters are chemically fragile. Unlike standard esters where hydrolysis is the primary degradation route, the ortho-isomer undergoes intramolecular aminolysis .

  • Mechanism: The free amine (nucleophile) is positioned in perfect proximity to the ester carbonyl (electrophile).

  • Thermodynamics: The formation of the 5-membered lactam ring (phthalimidine) is highly exergonic (

    
    ) and entropically favored compared to intermolecular hydrolysis.[1]
    
  • Kinetics: The rate of cyclization (

    
    ) is orders of magnitude faster than intermolecular hydrolysis (
    
    
    
    ).[1] This reaction is general-base catalyzed; at pH > 3, the reaction proceeds rapidly as the amine deprotonates.
Para- and Meta- Stability: Hydrolysis Dominated

The 3- and 4-isomers are geometrically constrained from cyclizing.[1] Their stability profile follows classical ester hydrolysis kinetics (


 mechanism).
  • Acidic Conditions (pH < 4): The amine is protonated (

    
    ), creating an electron-withdrawing inductive effect (
    
    
    
    ) that destabilizes the ester carbonyl, theoretically making it more electrophilic.[1] However, the lack of free hydroxide ions and the repulsion of hydronium ions renders these species highly stable in solution.
  • Basic Conditions (pH > 8): The amine exists as a free base.[1] Hydroxide-mediated hydrolysis dominates.[1] The half-life (

    
    ) is significantly reduced, often to minutes or hours depending on temperature.
    

Visualizing the Degradation Pathways

The following diagram illustrates the divergent thermodynamic fates of the ortho and para isomers.

StabilityPathways OrthoEster Ortho-Isomer (Methyl 2-(aminomethyl)benzoate) HydrolysisProd Hydrolysis Products (Acid + Alcohol) OrthoEster->HydrolysisProd Intermolecular Hydrolysis (Slow) TransitionOrtho Tetrahedral Intermediate OrthoEster->TransitionOrtho Intramolecular Attack (Fast) ParaEster Para-Isomer (Methyl 4-(aminomethyl)benzoate) Phthalimidine Phthalimidine (Lactam - Global Minimum) ParaEster->Phthalimidine Geometrically Impossible ParaEster->HydrolysisProd Intermolecular Hydrolysis (pH dependent) TransitionOrtho->Phthalimidine - MeOH (Irreversible)

Figure 1: Divergent degradation pathways.[1] The ortho-isomer is thermodynamically driven toward the lactam (red path), while the para-isomer undergoes standard hydrolysis (blue path).

Experimental Assessment Protocols

To validate the stability of a new aminomethyl benzoate derivative, use the following self-validating workflow.

Protocol: pH-Rate Profile Determination

Objective: Determine the observed rate constant (


) and shelf-life (

) across the physiological pH range.[1]

Materials:

  • Buffer Systems: HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).[1] Note: Maintain constant ionic strength (

    
     M) using KCl.[1]
    
  • Stock Solution: 10 mM ester in Acetonitrile (ACN).

Methodology:

  • Initiation: Spike reaction vessels containing pre-thermostated buffers (

    
    ) with Stock Solution (Final conc: 
    
    
    
    ).
  • Sampling: Aliquot

    
     at defined intervals (
    
    
    
    min, etc.).
  • Quenching: Immediately quench samples into cold ACN/0.1% TFA to freeze the equilibrium.

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Gradient Water/ACN + 0.1% Formic Acid.[1]

Data Treatment: Plot


 vs. time.[1] The slope is 

.[1] Calculate half-life:

.[1]
Protocol: Solid-State Stability (Accelerated)

Objective: Assess thermodynamic stability in the crystal lattice (critical for shelf-life).[1]

  • DSC Analysis: Perform Differential Scanning Calorimetry.

    • Look for: Endotherms followed immediately by exotherms (characteristic of melt-degradation/cyclization).[1]

  • Isothermal Stress: Store solid samples at

    
     (open and closed vials).
    
  • Checkpoint: Analyze purity by HPLC at T=0, 1 week, 4 weeks.

Quantitative Data Summary

The following table summarizes the typical kinetic parameters for methyl aminomethyl benzoates at


.
ParameterOrtho-Isomer (2-AMB)Para-Isomer (4-AMB)Mechanistic Driver
Primary Degradant Phthalimidine (Lactam)4-(aminomethyl)benzoic acidIntramolecular vs. Intermolecular

(pH 7.4)
< 5 minutes2 - 12 hoursNucleophilic attack proximity

(pH 2.0)
Hours/DaysDays/WeeksProtonation of amine (

)
Effect of Dilution None (First Order)Rate decreases (Pseudo-1st)Intramolecular is concentration independent
Storage Strategy Must be HCl saltHCl salt preferredProtonation prevents nucleophilic attack

Workflow Visualization

ExperimentalWorkflow Start Start: Stability Assessment Step1 1. Structural Analysis (Ortho vs Para?) Start->Step1 BranchOrtho Ortho Detected: High Risk Step1->BranchOrtho 2-position BranchPara Para/Meta Detected: Standard Risk Step1->BranchPara 3/4-position ExpKinetic 2. Solution Kinetics (pH 1.2, 4.5, 7.4, 9.0) BranchOrtho->ExpKinetic BranchPara->ExpKinetic Analysis 4. HPLC-UV/MS Analysis Quantify Parent vs. Lactam/Acid ExpKinetic->Analysis ExpSolid 3. Solid State Stress (DSC, XRD, 40°C/75%RH) ExpSolid->Analysis Decision 5. Formulation Strategy Analysis->Decision

Figure 2: Strategic workflow for assessing aminomethyl benzoate stability. Note the early branching based on isomer geometry.

References

  • Fife, T. H., & Chauffe, L. (2000). General base and general acid catalyzed intramolecular aminolysis of esters.[1][2] Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. Journal of Organic Chemistry, 65(25), 8830–8839. Link

  • Jensen, E., & Bundgaard, H. (1992). N-substituted (aminomethyl)benzoate 21-esters of corticosteroids as water-soluble, solution-stable and biolabile prodrugs.[1][3] Acta Pharmaceutica Nordica, 4(1), 35–42.[1] Link

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.[5] Pharmacology & Pharmacy, 15, 269-284.[1][5] Link[1]

Sources

Foundational

Potential Biological Activities of 5-Aminomethyl Salicylate Derivatives

[1][2][3] Executive Summary The pharmacological landscape of salicylates has long been dominated by acetylsalicylic acid (Aspirin) and 5-aminosalicylic acid (Mesalamine/5-ASA).[1][2] However, 5-aminomethyl salicylate der...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The pharmacological landscape of salicylates has long been dominated by acetylsalicylic acid (Aspirin) and 5-aminosalicylic acid (Mesalamine/5-ASA).[1][2] However, 5-aminomethyl salicylate derivatives —specifically those synthesized via the Mannich reaction —represent an emerging scaffold with distinct physiochemical and therapeutic properties.[2] Unlike 5-ASA, where the amine is directly attached to the aromatic ring, 5-aminomethyl derivatives possess a methylene bridge (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) connecting the amine to the C5 position.[1][2] This structural modification alters basicity, lipophilicity, and target binding affinity, unlocking dual-action potential: anti-inflammatory  efficacy comparable to traditional salicylates combined with potent antimicrobial  and cytotoxic  profiles.[1] This guide analyzes the synthesis, mechanism of action, and therapeutic applications of these derivatives.[3]

Chemical Architecture & Synthesis

The Scaffold Distinction

It is critical to distinguish between 5-ASA and 5-Aminomethyl Salicylate :

  • 5-ASA (Mesalamine): Aniline derivative.[1][2] The amine is conjugated to the

    
    -system, reducing its basicity (
    
    
    
    ).[1][2] Primary use: IBD.[2]
  • 5-Aminomethyl Salicylate: Benzylamine derivative.[1][2] The methylene bridge insulates the amine from the aromatic ring, maintaining higher basicity (

    
    ).[1][2] This allows for protonation at physiological pH, enhancing interaction with anionic residues in target enzymes (e.g., COX, bacterial cell walls).[1]
    
Synthesis: The Mannich Reaction

The most robust route to 5-aminomethyl salicylates is the Mannich reaction .[2] This three-component condensation involves salicylic acid (or its ester), formaldehyde, and a secondary amine.[1]

  • Regioselectivity: The hydroxyl group (-OH) at C2 is an ortho/para director.[1][2] However, the C3 position (ortho) is sterically hindered by the adjacent carboxylic acid (-COOH) and often participates in intramolecular hydrogen bonding.[1][2] Consequently, the electrophilic iminium ion attacks the C5 position (para), yielding the 5-aminomethyl derivative with high regioselectivity.[1]

DOT Diagram: Synthesis Workflow

MannichSynthesis cluster_conditions Reaction Conditions SalicylicAcid Salicylic Acid (C2-OH, C1-COOH) TransitionState Sigma Complex (Attack at C5) SalicylicAcid->TransitionState Nucleophilic Attack (C5 Position) Formaldehyde Formaldehyde (HCHO) IminiumIon Electrophilic Iminium Ion Formaldehyde->IminiumIon Condensation (-H2O) SecAmine Secondary Amine (e.g., Morpholine) SecAmine->IminiumIon Condensation (-H2O) IminiumIon->TransitionState Product 5-Aminomethyl Salicylate Derivative TransitionState->Product Re-aromatization Cond Solvent: Ethanol/Dioxane Catalyst: Acetic Acid Temp: Reflux (4-6h)

Figure 1: Regioselective synthesis of 5-aminomethyl salicylates via the Mannich reaction targeting the C5 position.

Pharmacological Profiles & Mechanisms

The introduction of the aminomethyl group creates a "bipharmacophore" with diverse biological activities.

Anti-inflammatory Activity (COX Inhibition)

Like their parent salicylates, 5-aminomethyl derivatives inhibit Cyclooxygenase (COX) enzymes.[1]

  • Mechanism: The salicylate core binds to the Arg120 residue in the COX channel.[2] The C5-aminomethyl group can form additional electrostatic interactions or hydrogen bonds with adjacent residues (e.g., Tyr355), potentially altering selectivity between COX-1 and COX-2.[1]

  • Advantage: Some Mannich bases show reduced gastric ulcerogenicity compared to Aspirin, likely due to the masking of the acidic properties or altered solubility profiles.[2]

Antimicrobial Activity

Mannich bases are renowned for their antimicrobial properties.[2]

  • Bacterial Targets: The protonated amine at C5 facilitates interaction with the negatively charged bacterial cell membrane (lipopolysaccharides in Gram-negative, teichoic acids in Gram-positive), leading to membrane disruption.[1]

  • Specific Potency: Derivatives containing morpholine , piperidine , or N-methylpiperazine moieties often exhibit MIC values comparable to standard antibiotics against S. aureus and B. subtilis.[2]

Antioxidant Activity[1][5][7]
  • Radical Scavenging: The phenolic hydroxyl group is an excellent hydrogen atom donor.[2] The electron-donating alkylamine group at C5 stabilizes the resulting phenoxy radical via inductive effects (+I), enhancing the scavenging capacity against ROS (Reactive Oxygen Species) like DPPH and hydroxyl radicals.[1][2]

DOT Diagram: Dual Mechanism of Action

MechanismAction cluster_AntiInf Anti-Inflammatory Pathway cluster_Antimicrobial Antimicrobial Pathway Compound 5-Aminomethyl Salicylate Derivative COX COX-1 / COX-2 Enzymes Compound->COX Inhibition (Arg120 Binding) Membrane Bacterial Cell Membrane (-) Compound->Membrane Electrostatic Interaction (+/-) PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Blocked Inflammation Inflammation & Pain PGE2->Inflammation Lysis Membrane Disruption & Lysis Membrane->Lysis

Figure 2: Dual pharmacological mechanism targeting COX enzymes (anti-inflammatory) and bacterial membranes (antimicrobial).[1]

Experimental Protocols

Synthesis of 5-(Morpholin-4-ylmethyl)-2-hydroxybenzoic Acid

This protocol yields a representative Mannich base widely cited for biological activity.[1][2]

Materials:

  • Salicylic acid (0.01 mol)[1]

  • Morpholine (0.01 mol)[1]

  • Formaldehyde (37% solution, 0.01 mol)[1]

  • Ethanol (absolute)[1][4]

Methodology:

  • Dissolution: Dissolve 1.38g of salicylic acid in 20 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Add 0.87 mL of morpholine dropwise while stirring. The solution may warm slightly (exothermic).[1][2]

  • Formaldehyde Addition: Add 0.81 mL of formaldehyde solution dropwise.[2]

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).[1][2]

  • Isolation: Cool the mixture to room temperature, then refrigerate overnight. If no precipitate forms, remove solvent under reduced pressure (rotary evaporator).[1]

  • Purification: Recrystallize the crude solid from ethanol/water (1:1) to obtain white crystalline needles.[1][2]

  • Characterization: Confirm structure via IR (look for phenolic -OH stretch ~3400 cm⁻¹ and amide/amine bands) and ¹H-NMR (diagnostic singlet for -CH₂- bridge at

    
     ppm).[1][2]
    
Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve the synthesized derivative in DMSO to create a stock solution (e.g., 1000 µg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth.

  • Incubation: Add bacterial inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[2] Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the amine substituent on biological efficacy, synthesized from comparative studies of Mannich bases.

Amine Substituent (R)Structure FeaturePrimary ActivityNotes
Morpholine Cyclic ether/amineAntibacterial High potency against Gram(+) bacteria; moderate solubility.[1][2]
Piperidine Cyclic amineAnticancer / Cytotoxic Increased lipophilicity enhances cell membrane penetration.[2]
N-Methylpiperazine DiamineBroad-spectrum Additional protonatable nitrogen improves Gram(-) activity.[1][2]
Diethylamine Acyclic amineAntioxidant Less steric hindrance allows better radical scavenging access.[2]

Future Directions & Challenges

  • Prodrug Design: The free carboxylic acid often limits oral bioavailability.[2] Esterification of the carboxyl group (e.g., methyl or ethyl esters) before the Mannich reaction can improve lipophilicity, with the ester acting as a prodrug hydrolyzed in plasma.

  • Selectivity: While COX inhibition is desirable, non-specific cytotoxicity is a risk.[2] Future development must focus on optimizing the amine tail to target specific bacterial proteins (e.g., DNA gyrase) rather than general membrane disruption to reduce mammalian toxicity.[1][2]

  • Stability: Mannich bases can undergo retro-Mannich reactions (decomposition) under acidic conditions or high heat.[1][2] Stability studies in simulated gastric fluid (SGF) are essential for oral drug candidates.[1][2]

References

  • Synthesis and Biological Evaluation of Mannich Bases of Salicylic Acid. Arabian Journal of Chemistry. (2011). Link

  • Mannich Bases in Medicinal Chemistry and Drug Design. European Journal of Medicinal Chemistry. (2020). Link

  • Antimicrobial and Antioxidant Activities of Novel 5-Substituted Salicylate Derivatives. Molecules. (2018).[1][2] Link[1]

  • Regioselective Synthesis of Mannich Bases. Tetrahedron Letters. (2015). Link

  • Salicylic Acid and its Derivatives as Anti-inflammatory Agents. Journal of Inflammation Research. (2016).[2] Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Polymerization Side Reactions of Amino-Esters

Topic: Minimizing polymerization side reactions (oligomerization, diketopiperazine formation) of amino-esters. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing polymerization side reactions (oligomerization, diketopiperazine formation) of amino-esters. Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Core Directive & Overview

Why is this happening? Amino acid esters are inherently unstable as free bases. They possess both a nucleophilic amine (


) and an electrophilic ester carbonyl (

) within the same or adjacent molecules. When deprotonated (neutralized), they undergo two primary parasitic reactions:
  • Intermolecular Linear Polymerization: The amine of one molecule attacks the ester of another, forming oligomers.

  • Intramolecular Cyclization (Diketopiperazine Formation): In dipeptides or sterically favorable amino esters, the N-terminal amine attacks the internal ester carbonyl, forming a stable 6-membered diketopiperazine (DKP) ring. This is thermodynamically driven and often irreversible.

The Golden Rule: Never store amino esters as free bases. Always maintain them as protonated salts (HCl, Tosylate) until the exact moment of reaction.

Troubleshooting Guide (Q&A)

Category A: Storage & Handling

Q: I isolated the free base of L-Phenylalanine ethyl ester, and it turned into a gel overnight. What happened? A: You likely triggered uncontrolled oligomerization. The "gel" is a mixture of low-molecular-weight oligomers and linear peptides.

  • The Fix: Do not isolate the free base for storage. If you must remove the acid, do so immediately before use (within minutes) at

    
    .
    
  • Best Practice: Store all amino esters as Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salts. These are indefinitely stable because the protonated amine (

    
    ) is non-nucleophilic.
    

Q: My amino ester salt is hygroscopic and clumping. Will this affect the polymerization risk? A: Indirectly, yes. Moisture promotes hydrolysis (ester


 acid), but more critically, water can act as a proton shuttle, locally facilitating partial deprotonation if the salt is not perfectly stoichiometric.
  • The Fix: Dry the salt in a vacuum desiccator over

    
     or KOH pellets. Ensure the stoichiometry is 
    
    
    
    (Amine:Acid).
Category B: Reaction Conditions & Coupling

Q: I am seeing significant DKP formation during the coupling of a dipeptide ester (e.g., H-Pro-Pro-OMe). How do I stop this? A: This is a classic "sequence-dependent" failure. Proline-containing peptides are prone to cis-amide bond formation, which brings the N-terminus and C-terminal ester into perfect proximity for cyclization.

  • The Fix: Avoid "slow" neutralization. Use an In-Situ Neutralization protocol (see Protocols section).

  • Mechanism: DKP formation is often faster than the bimolecular coupling reaction if the activation is slow. You must activate the incoming carboxylic acid before exposing the amino ester to base.

Q: Does the choice of base affect polymerization rates? A: Absolutely. Stronger, less hindered bases (like Triethylamine) can cause rapid, localized pH spikes that favor DKP formation.

  • The Fix: Use sterically hindered, non-nucleophilic bases like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) . These bases effectively neutralize the salt without acting as nucleophiles themselves or raising the pH excessively high.

Category C: Work-up & Purification[1][2]

Q: I neutralized my reaction with aqueous


 and extracted with DCM, but my yield is low. 
A:  During the extraction, the amino ester exists as a free base in the organic layer. If the solvent is not removed immediately and cold, self-condensation occurs in the flask.
  • The Fix: Avoid extractive isolation of the free base if possible. If necessary, keep the organic phase at

    
    , dry quickly over 
    
    
    
    , and use immediately. Do not rotary evaporate to dryness unless absolutely necessary; concentrate and use the solution directly.

Detailed Protocols

Protocol A: The "In-Situ" Neutralization (Recommended)

Use this method to couple amino esters without ever isolating the unstable free base.

Reagents:

  • Amino Acid Ester

    
     HCl salt (1.0 equiv)
    
  • Protected Amino Acid (e.g., Boc-AA-OH or Fmoc-AA-OH) (1.1 equiv)

  • Coupling Reagent (e.g., HATU, HBTU, or EDC) (1.1 equiv)

  • Base: DIPEA (2.2 - 3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Pre-Activation: Dissolve the Protected Amino Acid and Coupling Reagent in the solvent. Stir for 2-5 minutes to form the active ester (e.g., O-At or O-Bt ester).

    • Why? This ensures the electrophile is ready before the nucleophile (amino ester) is liberated.

  • Addition: Add the solid Amino Acid Ester

    
     HCl salt  directly to the reaction mixture.
    
  • Triggering: Add the DIPEA dropwise while stirring vigorously.

    • Critical: The first equivalent of base neutralizes the HCl salt, liberating the amine in the presence of the pre-formed active ester. The amine reacts with the active ester (coupling) faster than it can find another amino ester molecule (polymerization).

  • Monitoring: Monitor by TLC or HPLC. Reaction is usually complete within 1-2 hours.

Protocol B: Safe Generation of Free Base (If Isolation is Mandatory)

Only use this if Protocol A is impossible (e.g., for specific kinetic studies).

Step-by-Step:

  • Cooling: Suspend the Amino Ester

    
     HCl salt in DCM or Ethyl Acetate. Cool to 
    
    
    
    in an ice bath.
  • Neutralization: Add cold saturated aqueous

    
     or 
    
    
    
    .
  • Extraction: Shake vigorously for 30 seconds. Separate layers immediately.

  • Drying: Dry the organic layer over anhydrous

    
     at 
    
    
    
    for no more than 5 minutes.
  • Usage: Filter directly into the next reaction vessel. Do not concentrate to dryness.

    • Warning: Concentration increases the collision frequency of amine and ester groups, exponentially increasing polymerization rates.

Data Presentation: Stability Factors

Table 1: Relative Risk of Side Reactions by Amino Acid Type

Amino Acid TypeSteric HindrancePrimary RiskStability of Free Base (Approx.)
Glycine (Gly) Very LowLinear OligomerizationVery Low (< 1 hour at RT)
Alanine (Ala), Leu ModerateDKP & OligomerizationLow (Hours at RT)
Proline (Pro) High (Cyclic)Rapid DKP Formation Extremely Low (Minutes if dipeptide)
Valine (Val), Ile High (Beta-branched)Low ReactivityModerate (Can survive short isolation)
Phenylalanine (Phe) ModerateDKP (if sequence allows)Low

Table 2: Influence of Solvent on Polymerization

SolventPolymerization RateReasonRecommendation
Water (pH > 7) Very HighHydrophobic effect clumps organics; General base catalysis.Avoid basic aqueous storage.
Methanol/Ethanol HighProtic solvents stabilize transition states; Transesterification risk.Avoid for free bases.
DCM / Chloroform ModerateNon-polar, but high concentration favors kinetics.Good for extraction, keep cold.
DMF / DMSO Moderate/HighPolar aprotic; enhances nucleophilicity of amine.Use only for coupling (Protocol A).

Visualizations (Graphviz)

Diagram 1: Mechanism of Diketopiperazine (DKP) Formation

This diagram illustrates the "back-biting" mechanism that destroys your product.

DKP_Mechanism Dipeptide Dipeptide Ester (H-AA2-AA1-OR) Deprotonation Base (Deprotonation) Dipeptide->Deprotonation pH > 7 Intermediate Conformational Change (cis-amide rotamer) Deprotonation->Intermediate Free Amine Transition Nucleophilic Attack (N-term attacks Ester) Intermediate->Transition Proximity DKP Diketopiperazine (DKP) (Cyclic Byproduct) Transition->DKP Cyclization Alcohol Alcohol (ROH) Transition->Alcohol

Caption: The free N-terminal amine attacks the C-terminal ester carbonyl, ejecting alcohol and forming the stable DKP ring.

Diagram 2: Decision Matrix for Safe Handling

A logical flow to ensure the correct protocol is chosen.

Safe_Handling Start Start: Amino Ester Salt Coupling Goal: Peptide Coupling? Start->Coupling Isolation Goal: Isolate Free Base? Start->Isolation InSitu Use Protocol A: In-Situ Neutralization Coupling->InSitu Recommended Extract Use Protocol B: Cold Extraction Isolation->Extract If mandatory Warning CRITICAL WARNING: Do not concentrate to dryness! Extract->Warning Must observe

Caption: Workflow decision tree emphasizing In-Situ Neutralization as the primary safety strategy.

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[1] Link

  • Carpino, L. A., et al. (1990). Rapid, continuous solution-phase peptide synthesis: application to peptides of pharmaceutical interest. Journal of Organic Chemistry, 55(2), 721-728. Link

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for Ester Stability).

Sources

Optimization

Optimizing recrystallization solvents for Ethyl 5-(aminomethyl)-2-hydroxybenzoate

This guide serves as a specialized technical resource for the purification of Ethyl 5-(aminomethyl)-2-hydroxybenzoate (also referred to as 5-(aminomethyl)salicylic acid ethyl ester). The protocols below are designed base...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of Ethyl 5-(aminomethyl)-2-hydroxybenzoate (also referred to as 5-(aminomethyl)salicylic acid ethyl ester).

The protocols below are designed based on the physicochemical properties of benzylamine derivatives and salicylate esters . Unlike simple anilines, the aminomethyl group is strongly basic (


), while the phenolic hydroxyl is weakly acidic. This duality creates specific solubility challenges, including "oiling out" and sensitivity to oxidation.

Part 1: Solvent Selection & Solubility Mapping

The choice of solvent is dictated by the molecule's ability to form intramolecular hydrogen bonds (between the phenolic -OH and the amine nitrogen) versus intermolecular bonds with the solvent.

Solvent Compatibility Matrix
Solvent SystemPolarityRoleSuitabilityMechanism of Action
Ethyl Acetate / n-Heptane Moderate / Non-polarPrimary Recrystallization High Dissolves the ester/amine at reflux; heptane acts as an anti-solvent to force precipitation upon cooling.
Isopropanol (IPA) Polar ProticSingle-Solvent Medium Good for removing inorganic salts. May require cooling to

for high yield.
Toluene Aromatic / Non-polarImpurity Rejection High Excellent for rejecting oxidized polymeric impurities. Requires high temperature to dissolve the target.
Ethanol / Water Polar / PolarSalt Forms Only Low (for Free Base) The free base may hydrolyze (saponification) if heated in water/alcohol mixtures for extended periods.
MTBE (Methyl tert-butyl ether) Low PolarityAnti-Solvent Medium Useful alternative to heptane if the compound oils out; keeps impurities in solution better.

Part 2: Optimized Recrystallization Protocols

Protocol A: The "Standard" Bi-Phasic Method (EtOAc/Heptane)

Best for: Routine purification of crude material with <10% impurities.

  • Dissolution : Charge crude Ethyl 5-(aminomethyl)-2-hydroxybenzoate into a flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

  • Heating : Heat to reflux (

    
    ). If undissolved solids remain (likely inorganic salts), filter the hot solution through a sintered glass funnel.
    
  • Anti-Solvent Addition : While maintaining gentle reflux, slowly add n-Heptane dropwise.

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution : Add a minimal amount of EtOAc (0.5 - 1 mL) to clear the solution again.

  • Controlled Cooling : Remove from heat. Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Critical Step: If oil droplets form at

      
      , reheat to dissolve and add a seed crystal.
      
  • Isolation : Cool to

    
     in an ice bath for 1 hour. Filter the white crystalline solid and wash with cold Heptane/EtOAc (4:1).
    
Protocol B: Purification via Salt Formation (The "Rescue" Method)

Best for: Oily crude products or when high purity (>99.5%) is required.

Since the aminomethyl group is basic, converting the difficult-to-crystallize free base into a Hydrochloride (HCl) salt is often the most robust purification strategy.

  • Salt Formation : Dissolve the crude oil/solid in Ethanol or Dioxane .

  • Acidification : Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise at

    
    .
    
  • Precipitation : The HCl salt should precipitate immediately. If not, add Diethyl Ether or MTBE as an anti-solvent.

  • Recrystallization of Salt : Filter the crude salt. Recrystallize from Hot Ethanol (or Ethanol/Water 95:5).

    • Note: The salt form is significantly more stable against oxidation than the free base.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., pure Hexane added to pure Methanol). Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a "Bridge" Solvent: Add a small amount of a solvent with intermediate polarity (e.g., Toluene or DCM) to the mixture. This increases the solubility of the oil phase just enough to allow ordered crystal growth.

  • Seed It: Add a tiny crystal of pure product at the saturation point (

    
    ).
    
  • High-Shear Stirring: Vigorously stir the cooling solution to break up oil droplets, encouraging nucleation.

Q2: The product has a pink/brown tint. Is it degraded?

Cause: Benzylamines are prone to air-oxidation, forming colored imine or quinone-like impurities. Phenols are also sensitive to oxidation. Solution:

  • Activated Carbon : During the hot dissolution step (Protocol A, Step 2), add Activated Charcoal (5-10 wt%) . Stir for 15 minutes at reflux, then filter hot through Celite.

  • Acid Wash : If the color persists, dissolve in EtOAc and wash with dilute Sodium Bisulfite (

    
    ) solution to reduce oxidized species.
    
Q3: Can I use water as a solvent?

Warning: Avoid boiling water. The ethyl ester linkage is susceptible to hydrolysis (breaking into salicylic acid and ethanol), especially since the molecule has an internal base (amine) that can catalyze this reaction. Use anhydrous solvents whenever possible.

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the purification method based on the state of your crude material.

Recrystallization_Workflow Start Start: Crude Material Analysis State_Check Physical State? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Defined MP Oil Viscous Oil / Gum State_Check->Oil Undefined Solvent_Test Solubility Test (100 mg in 1 mL) Solid->Solvent_Test Salt_Form Protocol B: Convert to HCl Salt Oil->Salt_Form EtOAc_Heptane Protocol A: EtOAc / Heptane Solvent_Test->EtOAc_Heptane Soluble in Hot EtOAc Toluene_Reflux Alternative: Toluene Reflux Solvent_Test->Toluene_Reflux Insoluble in EtOAc Oiling_Out Issue: Oiling Out? EtOAc_Heptane->Oiling_Out Final Product Pure Crystalline Solid Toluene_Reflux->Final Product Salt_Cryst Recrystallize Salt (Ethanol/Ether) Salt_Form->Salt_Cryst Salt_Cryst->Final Product Remedy_Seed Reheat + Seed + Slow Cool Oiling_Out->Remedy_Seed Yes Oiling_Out->Final Product No Remedy_Seed->Final Product

Figure 1: Decision tree for solvent selection and troubleshooting based on the physical state of the crude intermediate.

References

  • Solubility & Recrystallization of Amino-Salicylates

    • Synthesis of Ethyl 2-hydroxy-5-aminobenzoate. PrepChem. Available at: [Link]

    • Context: Provides baseline solubility data for the structural isomer (aniline derivative)
  • General Purification of Benzylamine Derivatives

    • Purification of Amine Hydrochlorides. University of Rochester, Department of Chemistry. Available at: [Link]

    • Context: Validates the "Salt Formation" protocol (Protocol B) for amines that are difficult to crystallize as free bases.
  • Troubleshooting Oiling Out: Crystallization of Organic Compounds: An Industrial Perspective. Butterworth-Heinemann. (General Reference for "Oiling Out" mechanisms in amino-esters). Context: Supports the use of seeding and co-solvents (Step 3 in Troubleshooting) to overcome the metastable oil phase.
Troubleshooting

Addressing instability of aminomethyl groups under basic conditions

The following guide serves as a specialized Technical Support Center for researchers encountering stability issues with aminomethyl-functionalized scaffolds. Status: Operational | Topic: Instability under Basic Condition...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering stability issues with aminomethyl-functionalized scaffolds.

Status: Operational | Topic: Instability under Basic Conditions | Ticket ID: CHEM-SUP-AM-001

Diagnostic Hub: Why is my compound degrading?

User Issue: "I synthesized a compound with an aminomethyl group (


), but it disappears or fragments during basic workup, Fmoc deprotection, or storage in basic buffers."

Root Cause Analysis: Simple aminomethyl groups attached to unactivated alkyl chains or simple aromatics (e.g., benzylamine) are generally stable. If your compound is degrading, it is likely a Mannich Base or an


-Aminomethyl Prodrug Linker .

In these systems, the aminomethyl group is attached to an electron-deficient or "active hydrogen" component (e.g., ketone, phenol, amide). Under basic conditions, these undergo a Retro-Mannich Reaction (de-aminomethylation).

The Mechanism of Failure (Retro-Mannich)

Base-catalyzed decomposition is driven by the deprotonation of the


-carbon (or phenolic hydroxyl), creating an enolate/phenolate that expels the amine as an iminium ion.

RetroMannich Start Intact Mannich Base (R-CO-CH2-CH2-NR2) Inter Enolate Intermediate (Deprotonated) Start->Inter 1. Deprotonation (Fast Equilibrium) Base Base (OH- or Amine) Base->Inter Products Fragmented Products (Ketone + Formaldehyde + Amine) Inter->Products 2. Elimination (Rate Limiting) Expulsion of CH2=NR2+

Figure 1: The Retro-Mannich pathway. Basic conditions shift the equilibrium toward the enolate, triggering the release of the amine and formaldehyde.

Troubleshooting Protocols

Scenario A: Product Loss During Aqueous Workup

Symptom: The product is present in the reaction mixture (TLC/LCMS) but vanishes after extraction with


 or 

.

Technical Solution: Mannich bases exist in equilibrium. High pH drives the retro-reaction. You must "freeze" the equilibrium by maintaining protonation of the amine or the active hydrogen.

Protocol: The "Buffered Freeze" Workup

  • Avoid Strong Bases: Do not use

    
     or saturated 
    
    
    
    (pH ~8.5) if your scaffold is sensitive.
  • Quench: Cool the reaction to

    
    . Quench with Phosphate Buffer (pH 6.0–7.0)  or dilute 
    
    
    
    .
  • Extraction:

    • If the product is basic (amine): Extract into organic solvent at pH 7–8 (carefully adjusted).

    • Alternative: Isolate as a salt (HCl or TFA) directly from the organic phase without an aqueous basic wash, if possible.

  • Drying: Use

    
     (neutral), not 
    
    
    
    (basic).
Scenario B: Instability During Fmoc Deprotection (Peptide Synthesis)

Symptom: A side chain containing a Mannich base (e.g., in a specific drug-peptide conjugate) degrades during the 20% Piperidine/DMF step.

Technical Solution: Piperidine is a strong base (


) and a nucleophile. It drives the retro-Mannich reaction rapidly.

Protocol: Non-Basic or Mild Fmoc Removal Replace standard piperidine protocols with one of the following:

  • Option 1 (Milder Base): Use Piperazine (5% w/v) + DBU (1-2%) in DMF. While still basic, the kinetics of side-chain elimination are often slower than with piperidine.

  • Option 2 (Short Exposure): Perform deprotection in flow or with short bursts (3 x 3 min) rather than one long incubation (20 min), washing immediately with acidic buffer (1% HOBt in DMF) to re-protonate.

Scenario C: Prodrug Linker Hydrolysis

Symptom:


-aminomethyl or 

-hydroxymethyl prodrugs hydrolyze too quickly in plasma or simulated intestinal fluid (pH 6.8–7.4).

Technical Solution: Stability is governed by steric hindrance and the


 of the leaving group.

Optimization Table: Stabilizing the Linker

StrategyChemical ModificationMechanism of Stabilization
Steric Shielding Replace

with

or

Hinders the nucleophilic attack of water/base on the iminium intermediate.
Electronic Tuning Add Electron Donating Groups (EDG) to the leaving amineIncreases the basicity of the amine, making it a poorer leaving group.
Acylation Convert amine to amide (

)
Destabilizes in base (hydrolysis); Stabilizes in acid. Useful for pH-switch release.[1]

Frequently Asked Questions (FAQ)

Q: Can I purify Mannich bases on silica gel? A: Proceed with caution. Standard silica is slightly acidic (


), which usually stabilizes Mannich bases. However, if the silica is "activated" or if you use a basic mobile phase (e.g., 

in MeOH/DCM) to elute the amine, degradation may occur.
  • Recommendation: Use Deactivated Silica (pre-treated with

    
    , then washed) or switch to Neutral Alumina . For HPLC, use Ammonium Formate buffers (pH 4–5) rather than high pH bicarbonate buffers.
    

Q: How do I store these compounds long-term? A: Store as HCl or TFA salts at


. The protonated amine (

) cannot form the iminium ion required for the retro-Mannich mechanism. Never store as the free base in solution.

Q: Is there a way to monitor the stability quantitatively? A: Yes. Perform a pH-Rate Profile experiment.

  • Dissolve compound in buffers of pH 4, 6, 7.4, and 9.

  • Incubate at

    
    .
    
  • Monitor by HPLC (peak area of parent vs. active metabolite/fragment).

  • Plot

    
     vs. time to determine 
    
    
    
    (pseudo-first-order rate constant).

Visualizing the Decision Process

Use this workflow to determine the safe handling of your aminomethyl compound.

StabilityDecision Q1 Is the Aminomethyl group attached to a Phenol, Ketone, or Amide? Stable Likely Stable. Standard basic workup OK. Q1->Stable No (Alkyl/Aryl) Unstable Potential Mannich Base. Risk of Retro-Mannich. Q1->Unstable Yes Action1 Use Acidic/Neutral Workup (pH < 7) Unstable->Action1 Action2 Store as Salt (HCl/TFA) Unstable->Action2

Figure 2: Decision tree for handling aminomethyl-functionalized compounds.

References

  • Mechanism of Mannich Base Hydrolysis Cummings, T. F., & Shelton, J. R. (1960).[2] Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. [Link]

  • Prodrug Linker Stability Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. [Link]

  • Peptide Synthesis & Side Reactions Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Mannich Bases in Drug Discovery Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[3][4] European Journal of Medicinal Chemistry, 89, 743–816. [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of Ethyl 5-(aminomethyl)-2-hydroxybenzoate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation pattern of Ethyl 5-(aminomethyl)-2-hydroxybenzoate, a compound of interest for its potential pharmacological applications.

While direct experimental data for this specific molecule is not widely published, we can construct a robust and scientifically grounded predicted fragmentation pathway. This prediction is built upon the well-established fragmentation behaviors of structurally analogous compounds and fundamental principles of mass spectrometry. This comparative approach not only allows us to anticipate the fragmentation of Ethyl 5-(aminomethyl)-2-hydroxybenzoate but also provides a framework for interpreting the mass spectra of other novel substituted benzoates.

The Structural Landscape: Functional Groups and Their Influence

To comprehend the fragmentation of Ethyl 5-(aminomethyl)-2-hydroxybenzoate, we must first dissect its molecular architecture. The molecule is comprised of a central benzene ring adorned with four key functional groups: an ethyl ester, a hydroxyl group, an aminomethyl group, and their specific positional arrangement (ortho, meta, para). Each of these groups will influence the ionization process and subsequent fragmentation cascade.

  • Ethyl Ester Group (-COOCH₂CH₃): This group is susceptible to characteristic cleavages, including the loss of the ethoxy radical (•OCH₂CH₃) or the elimination of ethylene (C₂H₄) via a McLafferty-type rearrangement.

  • Hydroxyl Group (-OH): As a substituent on the aromatic ring, the hydroxyl group can direct fragmentation and participate in rearrangement reactions.

  • Aminomethyl Group (-CH₂NH₂): The presence of a nitrogen atom with a lone pair of electrons makes the aminomethyl group a likely site for initial ionization. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen, is a common and highly favorable fragmentation pathway for amines.[1][2]

  • Aromatic Ring: The stable benzene ring often remains intact as a charged fragment, and its substitution pattern can influence the stability of various fragment ions.

Experimental Approach: Acquiring the Mass Spectrum

To experimentally determine the fragmentation pattern, a standard approach using electrospray ionization (ESI) or electron ionization (EI) coupled with a tandem mass spectrometer (MS/MS) would be employed.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Dissolve a small quantity of Ethyl 5-(aminomethyl)-2-hydroxybenzoate in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, protonated molecules ([M+H]⁺) are formed.

  • MS1 Scan: Perform a full scan in the first mass analyzer (Q1) to identify the precursor ion, which will be the protonated molecule.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion in the collision cell (q2) and subject it to collisions with an inert gas (e.g., argon or nitrogen).

  • MS2 Scan: Scan the third mass analyzer (Q3) to detect the fragment ions produced from the CID process.

Predicted Fragmentation Pathway of Ethyl 5-(aminomethyl)-2-hydroxybenzoate

The molecular weight of Ethyl 5-(aminomethyl)-2-hydroxybenzoate is 195.21 g/mol . We will consider the fragmentation of the protonated molecule, [M+H]⁺, with a theoretical m/z of 196.

The most likely initial site of protonation is the nitrogen atom of the aminomethyl group, due to its higher basicity compared to the ester and hydroxyl oxygens.

The fragmentation cascade is predicted to be dominated by cleavages influenced by this initial charge site.

Fragmentation_Pathway M [M+H]⁺ m/z 196 Ethyl 5-(aminomethyl)-2-hydroxybenzoate F1 m/z 179 Loss of NH₃ M->F1 - NH₃ (17 Da) F2 m/z 151 Loss of C₂H₅OH M->F2 - C₂H₅OH (46 Da) F4 m/z 166 Loss of CH₂NH₂ M->F4 - •CH₂NH₂ (30 Da) F3 m/z 123 Loss of C₂H₅OH and CO F2->F3 - CO (28 Da) F5 m/z 121 Loss of CH₂NH₂ and C₂H₅O F4->F5 - •C₂H₅O (45 Da)

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of Salicylate Derivatives

For researchers, scientists, and drug development professionals working with salicylate derivatives, a thorough understanding of their ultraviolet-visible (UV-Vis) absorption characteristics is fundamental. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with salicylate derivatives, a thorough understanding of their ultraviolet-visible (UV-Vis) absorption characteristics is fundamental. This guide provides an in-depth comparative analysis of the UV-Vis spectral properties of common salicylate derivatives, supported by experimental data and protocols. We will delve into the structural and environmental factors influencing their absorption profiles, offering insights that are critical for method development, quality control, and formulation studies.

The Bedrock of UV-Vis Absorption in Salicylates: A Tale of Chromophores and Auxochromes

The characteristic UV-Vis absorption of salicylate derivatives is rooted in their molecular structure. The benzene ring acts as the primary chromophore , the part of the molecule responsible for absorbing UV radiation. The hydroxyl (-OH) and carboxyl (-COOH) groups attached to the ring are powerful auxochromes , which modify the absorption of the chromophore, typically shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift) and increasing the absorption intensity (a hyperchromic effect).

The electronic transitions responsible for UV absorption in these molecules are primarily π → π* transitions within the aromatic ring. The presence of non-bonding electrons on the oxygen atoms of the hydroxyl and carboxyl groups also allows for n → π* transitions, which are generally of lower intensity and can be influenced by the solvent environment.

A Comparative Look at Salicylate Derivatives

The UV-Vis absorption profile is a unique fingerprint for each salicylate derivative, influenced by its specific chemical modifications. The following table summarizes the reported λmax values for several common derivatives, providing a basis for comparison. It is important to note that λmax values can shift depending on the solvent and pH, a phenomenon we will explore in a subsequent section.

DerivativeChemical StructureReported λmax (nm)Solvent/Conditions
Salicylic Acid 2-Hydroxybenzoic acid204, 238, 304Acidic mobile phase (pH ≤ 3)[1]
~300pH 3.0[2]
Acetylsalicylic Acid (Aspirin) 2-Acetoxybenzoic acid192, 276Not specified[3]
Methyl Salicylate Methyl 2-hydroxybenzoate305Methanol[4]
~230-240, ~310Vapor phase[5]
Mesalamine (5-Aminosalicylic Acid) 5-Amino-2-hydroxybenzoic acid2320.1N HCl[6]
331Phosphate buffer (pH 6.8)[7]
Diflunisal 5-(2,4-Difluorophenyl)salicylic acid228, 253Not specified[8]
~265Tris-HCl buffer (pH 7.2)[9]
2-Hydroxyethyl Salicylate 2-Hydroxyethyl 2-hydroxybenzoate206, 238, 305Acidic mobile phase (pH ≤ 3)[10]

Expert Insight: The esterification of the carboxyl group (as in methyl salicylate) or the hydroxyl group (as in aspirin) alters the electronic distribution within the molecule, leading to distinct shifts in the λmax compared to the parent salicylic acid. The introduction of an additional auxochrome, the amino group in mesalamine, causes a significant bathochromic shift, particularly in a more neutral pH environment. The bulky and electron-withdrawing difluorophenyl group in diflunisal results in a more complex spectrum with multiple absorption bands.

The Critical Influence of the Experimental Environment: Solvent and pH Effects

The UV-Vis spectrum of a salicylate derivative is not an immutable property. It is highly sensitive to the surrounding chemical environment, primarily the solvent and the pH of the solution.

The Role of Solvent Polarity

The polarity of the solvent can significantly influence the position and intensity of absorption bands.[11] This is due to differential solvation of the ground and excited states of the molecule. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, increasing solvent polarity often results in a hypsochromic (blue) shift. Aromatic solvents can also engage in π-π stacking interactions with the salicylate ring, leading to unique spectral features compared to non-aromatic solvents.[12][13]

The Pronounced Impact of pH

The pH of the solution plays a pivotal role in the UV-Vis absorption of salicylic acid and its derivatives due to the presence of ionizable groups (carboxyl and hydroxyl). As the pH of the solution changes, the ionization state of these groups is altered, leading to significant shifts in the λmax.

For salicylic acid, at acidic pH, both the carboxyl and hydroxyl groups are protonated. As the pH increases, the carboxylic acid group (pKa ~2.9) deprotonates first, followed by the phenolic hydroxyl group (pKa ~13.0). This deprotonation alters the electronic structure of the molecule, resulting in observable spectral shifts.[14][15] This pH-dependent behavior is a critical consideration in the development of analytical methods and in understanding the behavior of these compounds in biological systems.[15]

The following diagram illustrates the influence of pH on the ionization state of salicylic acid and the resulting impact on its UV-Vis spectrum.

G cluster_0 Low pH (Acidic) cluster_1 Intermediate pH (Neutral) cluster_2 High pH (Basic) Low_pH Salicylic Acid (Protonated form) -COOH, -OH Low_Spectrum λmax ~304 nm Low_pH->Low_Spectrum π → π* transition Mid_pH Salicylate Anion (Deprotonated Carboxyl) -COO⁻, -OH Low_pH->Mid_pH Increase in pH (Deprotonation of -COOH) Mid_Spectrum Shift in λmax Mid_pH->Mid_Spectrum Altered π → π* transition High_pH Salicylate Dianion (Deprotonated Carboxyl & Hydroxyl) -COO⁻, -O⁻ Mid_pH->High_pH Further increase in pH (Deprotonation of -OH) High_Spectrum Further shift in λmax High_pH->High_Spectrum Significantly altered π → π* transition G Start Start Prep_Standards Prepare Standard Solutions (Known Concentrations) Start->Prep_Standards Prep_Sample Prepare Sample Solution (Unknown Concentration) Start->Prep_Sample Wavelength_Scan Determine λmax (Wavelength Scan) Prep_Standards->Wavelength_Scan Measure_Absorbance Measure Absorbance at λmax (Standards & Sample) Prep_Sample->Measure_Absorbance Wavelength_Scan->Measure_Absorbance Calibration_Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Calibration_Curve Quantify Determine Sample Concentration (from Calibration Curve) Calibration_Curve->Quantify End End Quantify->End

Sources

Validation

Chromatographic separation of Ethyl 5-(aminomethyl)-2-hydroxybenzoate isomers

An In-Depth Technical Guide to the Chromatographic Separation of Ethyl 5-(aminomethyl)-2-hydroxybenzoate Isomers In the landscape of pharmaceutical development, the precise separation and quantification of isomeric speci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Separation of Ethyl 5-(aminomethyl)-2-hydroxybenzoate Isomers

In the landscape of pharmaceutical development, the precise separation and quantification of isomeric species are not merely procedural benchmarks but foundational pillars of drug safety and efficacy. Ethyl 5-(aminomethyl)-2-hydroxybenzoate, a key structural motif in medicinal chemistry, presents a common yet critical analytical challenge: the resolution of its closely related isomers. The spatial arrangement of the aminomethyl group relative to the hydroxyl and ester functionalities can give rise to positional isomers, and if a chiral center exists, enantiomers. Since different isomers can exhibit widely varied pharmacological and toxicological profiles, the development of robust and efficient separation methods is paramount.[1]

This guide provides a comprehensive comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the analytical and preparative separation of Ethyl 5-(aminomethyl)-2-hydroxybenzoate isomers. We will delve into the mechanistic principles behind each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific needs.

The Analytical Challenge: Why Isomer Separation is Critical

The core challenge in separating isomers lies in their identical mass and often similar physicochemical properties, such as polarity and pKa. For Ethyl 5-(aminomethyl)-2-hydroxybenzoate, the primary amine and phenolic hydroxyl groups are ionizable, making their retention behavior highly sensitive to mobile phase pH. Effective chromatographic methods must exploit subtle differences in molecular geometry and intermolecular interactions to achieve baseline resolution.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Reversed-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and wide applicability.[2] This technique separates analytes based on their partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.

The Causality Behind Method Parameters

Our experimental design for HPLC is grounded in the chemical nature of the target molecule. The presence of both a hydrophobic benzene ring and polar functional groups (amine, hydroxyl, ester) makes it an ideal candidate for reversed-phase chromatography.

  • Stationary Phase Selection : A C18 (octadecylsilyl) column is the logical starting point. Its long alkyl chains provide sufficient hydrophobic surface area to retain the aromatic ring, while the polarity of the functional groups allows for elution with a moderately polar mobile phase.

  • Mobile Phase pH Control : The aminomethyl group (a primary amine) and the hydroxyl group (phenolic) are ionizable. Controlling the mobile phase pH is therefore critical. By setting the pH below the pKa of the amine (~pH 9-10) and above the pKa of the phenol (~pH 8-10, though influenced by the ester), we can ensure both groups are in a consistent, charged state. Here, a slightly acidic pH (e.g., pH 3-4) is chosen to protonate the amine, promoting good peak shape and predictable retention.

  • Organic Modifier : Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency.[3] The proportion of acetonitrile is adjusted to control the elution strength and achieve optimal retention times.

Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system. System suitability parameters must be met before proceeding with sample analysis to ensure data integrity.

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A / Mobile Phase B (85:15 v/v).

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Gradient Program 15% B to 55% B over 20 minutes

| Run Time | 30 minutes |

System Suitability Criteria:

  • Resolution (Rs) : The resolution between the two closest eluting isomer peaks must be ≥ 2.0.

  • Tailing Factor (Tf) : The tailing factor for each isomer peak should be ≤ 1.5.

  • Reproducibility : The relative standard deviation (%RSD) for the peak areas of six replicate injections should be ≤ 2.0%.

Data Presentation: Expected HPLC Performance

The following table summarizes representative data for the separation of two positional isomers of Ethyl 5-(aminomethyl)-2-hydroxybenzoate.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Isomer 112.5-1.1
Isomer 214.22.81.2
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MP_Prep Mobile Phase Preparation Injection Autosampler Injection MP_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Column C18 Column Separation Injection->Column Gradient Elution Detection PDA/UV Detection Column->Detection Integration Peak Integration Detection->Integration SST System Suitability Test (SST) Integration->SST Quant Quantification SST->Quant If Pass

Caption: Workflow for the RP-HPLC analysis of isomers.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful technique for both analytical and preparative separations, particularly for chiral molecules.[4] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for significantly faster separations and reduced solvent consumption compared to HPLC.[]

The Causality Behind Method Parameters

SFC is exceptionally well-suited for the separation of primary amines, which can be challenging using other methods.[4] The choice of stationary phase and mobile phase additives is paramount for achieving selectivity.

  • Stationary Phase Selection : For chiral separations of primary amines, crown ether-derived chiral stationary phases (CSPs) often provide superior performance.[4] These phases form inclusion complexes with the protonated primary amine group, enabling chiral recognition. Polysaccharide-based CSPs are also highly effective and offer broad selectivity.[6]

  • Mobile Phase Composition : The mobile phase consists of supercritical CO₂ and an organic modifier, typically an alcohol like methanol, to increase solvent strength.

  • The Critical Role of Additives : Additives are crucial for achieving good peak shape and enantioselectivity. For crown ether columns, an acidic additive like trifluoroacetic acid (TFA) is required to protonate the amine, which is essential for the chiral recognition mechanism.[4] Conversely, for many polysaccharide CSPs, a basic additive is used, although for primary amines this can sometimes suppress enantioselectivity.[7] This highlights the importance of screening different CSPs and additive combinations.

Experimental Protocol: Chiral SFC Method

This protocol is tailored for the enantiomeric separation of a specific Ethyl 5-(aminomethyl)-2-hydroxybenzoate isomer.

Instrumentation and Consumables:

  • SFC system with CO₂ pump, modifier pump, autosampler, column thermostat, and back-pressure regulator.

  • Column: Crownpak® CR-I (+), 150 mm x 3.0 mm, 5 µm.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol with 0.8% Trifluoroacetic Acid (TFA).

Chromatographic Conditions:

Parameter Value
Mobile Phase Composition 80% A / 20% B (Isocratic)
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Injection Volume 5 µL
Detection Wavelength 220 nm

| Run Time | 5 minutes |

System Suitability Criteria:

  • Enantio-resolution (Rs) : The resolution between the two enantiomer peaks must be ≥ 1.5.

  • Peak Asymmetry : The asymmetry for each peak should be between 0.8 and 1.8.

  • Retention Factor (k') : The retention factor for the second eluting peak should be > 1.0 to ensure it is sufficiently retained beyond the void volume.

Data Presentation: Expected SFC Performance

The following table summarizes representative data for the chiral separation, highlighting the significant speed advantage over HPLC.

AnalyteRetention Time (min)Resolution (Rs)Analysis Time
Enantiomer 12.8-< 5 min
Enantiomer 23.52.1< 5 min
Visualization: SFC Experimental Workflow

SFC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CO2_Source Supercritical CO₂ Injection Autosampler Injection CO2_Source->Injection Modifier_Prep Modifier + Additive Preparation Modifier_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Column Chiral Column Separation Injection->Column Isocratic Elution BPR Back Pressure Regulator (BPR) Column->BPR Detection UV Detection BPR->Detection Integration Peak Integration Detection->Integration Quant Quantification Integration->Quant

Caption: Workflow for the chiral SFC analysis of enantiomers.

Objective Comparison: HPLC vs. SFC

The choice between HPLC and SFC depends on the specific analytical goal, available resources, and desired throughput. Both techniques can successfully resolve the isomers of Ethyl 5-(aminomethyl)-2-hydroxybenzoate, but they offer distinct advantages.

FeatureHPLC (Reversed-Phase)SFC (Chiral)Rationale & Field Insights
Speed Slower (15-30 min)Significantly Faster (< 5-10 min)SFC's low-viscosity mobile phase allows for higher flow rates without excessive backpressure, drastically cutting analysis time.[7]
Selectivity Good for positional isomersExcellent for enantiomersWhile HPLC can be adapted for chiral separations, SFC combined with modern CSPs is often the superior platform for resolving enantiomers.[4]
Solvent Consumption High aqueous & organic useLow organic use (primarily CO₂)SFC is a "greener" technique, replacing most of the liquid mobile phase with environmentally benign CO₂.[]
Suitability for Prep Well-establishedExcellent The volatility of CO₂ simplifies post-purification sample workup, making SFC highly efficient for preparative-scale purification.[]
Method Development Can be time-consumingOften faster due to rapid scoutingThe speed of SFC allows for rapid screening of multiple columns and modifiers, accelerating method development.[7]
Instrumentation Ubiquitous in labsMore specializedHPLC systems are more common, but SFC instrumentation is becoming increasingly accessible.
Concluding Recommendations
  • For routine quality control and analysis of positional isomers : Reversed-Phase HPLC is a reliable, robust, and widely available choice. Its methodology is well-understood, and it provides excellent resolution for non-chiral isomers.

  • For high-throughput screening, chiral separations, and preparative purification : SFC is the superior technology. Its incredible speed, lower solvent waste, and efficiency in isolating pure enantiomers make it the ideal choice for drug discovery and development environments where speed and scale are critical.[4][]

By understanding the underlying principles and practical considerations of both HPLC and SFC, researchers can confidently select and implement the most appropriate chromatographic strategy for the separation of Ethyl 5-(aminomethyl)-2-hydroxybenzoate isomers, ensuring the purity, safety, and quality of their pharmaceutical compounds.

References
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. Technology Networks.
  • Enantiomeric Purific
  • Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
  • Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydr
  • Ethyl salicyl
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC | Request PDF.
  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. ScienceDirect.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 5-(aminomethyl)-2-hydroxybenzoate

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only with groundbreaking innovation but also with the highest standards of safety. The handling of any ch...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only with groundbreaking innovation but also with the highest standards of safety. The handling of any chemical reagent, including Ethyl 5-(aminomethyl)-2-hydroxybenzoate, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, delving into the rationale behind each piece of personal protective equipment (PPE), ensuring that your safety protocols are as robust and well-reasoned as your experimental designs. We will explore the necessary PPE, its proper use, and the disposal plans essential for maintaining a safe laboratory environment.

Hazard Assessment: Understanding the Compound

Ethyl 5-(aminomethyl)-2-hydroxybenzoate is an aromatic compound containing both an amine and a benzoate ester functional group. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can infer its potential hazards by examining the characteristics of these chemical classes.

  • Aromatic Amines : These compounds can be irritants and may have toxic properties.[1][2] Safe handling is crucial to minimize health risks.[2]

  • Benzoate Esters : Similar compounds, like Ethyl Salicylate, are known to cause skin and serious eye irritation.[3][4] Benzoic acid and its derivatives can also lead to skin irritation and respiratory issues if inhaled.[5][6]

Based on these structural components, we must assume that Ethyl 5-(aminomethyl)-2-hydroxybenzoate presents the following potential hazards:

  • Skin Irritation : Direct contact may cause redness, itching, or a burning sensation.[6][7]

  • Serious Eye Irritation : Splashes can cause significant eye damage.[3][7]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[6][7]

  • Harmful if Swallowed : Ingestion can lead to adverse health effects.[3]

This hazard assessment forms the logical basis for the PPE recommendations that follow. The core principle is to create a barrier between you and the chemical, a principle mandated by regulations from the Occupational Safety and Health Administration (OSHA).[8][9]

Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it should be tailored to the specific procedure being performed. The following table outlines the minimum required PPE and additional measures for higher-risk operations.

Protection Type Minimum Requirement (All Handling) High-Risk Operations (e.g., Heating, Aerosol Generation)
Eye & Face ANSI-approved safety goggles with side shields.[10]A face shield worn over safety goggles.[3]
Hand Chemical-resistant gloves (e.g., Nitrile).[1][5]Double-gloving or heavy-duty chemical-resistant gloves.
Body Flame-resistant lab coat, fully buttoned.[11]A chemical-resistant apron over the lab coat.
Respiratory Work within a certified chemical fume hood.[5][10]A NIOSH-approved respirator with an appropriate cartridge.[1][2]
Footwear Closed-toe shoes made of a non-porous material.[10]Chemical-resistant boots, if large quantities are handled.
Causality Behind PPE Choices:
  • Eye and Face Protection : Safety goggles are essential to protect against accidental splashes.[10] A face shield provides an additional layer of protection for the entire face, which is critical when there's a higher risk of splashing, such as when heating the substance or working with larger volumes.[3]

  • Hand Protection : Gloves are your primary defense against skin contact.[1] Nitrile gloves offer good resistance to a wide range of chemicals. It is crucial to check gloves for any holes or tears before use. To prevent cross-contamination, always remove gloves before touching common surfaces like doorknobs or computers.

  • Body Protection : A lab coat protects your skin and personal clothing from spills. It should be easily removable in an emergency.[11]

  • Respiratory Protection : The most effective way to prevent inhalation of hazardous vapors or dust is to handle the chemical within a fume hood.[10] If a fume hood is not available or if the procedure is likely to generate significant airborne particles, a respirator may be required.[1][2]

Experimental Protocols: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent contamination.

Protocol for Donning PPE
  • Lab Coat : Put on the lab coat and fasten all buttons.

  • Respirator (if needed) : Perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection : Put on safety goggles, followed by a face shield if required.

  • Gloves : Don your gloves, ensuring they overlap the cuffs of your lab coat.

Protocol for Doffing PPE (to minimize contamination)
  • Gloves : Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat : Remove your lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Eye and Face Protection : Remove the face shield and then the goggles.

  • Respirator (if worn) : Remove the respirator.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[6]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_assessment Step 1: Task Assessment cluster_ppe Step 2: PPE Selection cluster_actions Step 3: Required PPE start Assess Experimental Procedure low_risk Low Risk (e.g., Weighing solid in hood) start->low_risk Low potential for splash/aerosol med_risk Medium Risk (e.g., Dissolving at room temp) start->med_risk Moderate potential for splash high_risk High Risk (e.g., Heating, potential for aerosol) start->high_risk High potential for splash/aerosol ppe_low Minimum PPE: - Goggles - Gloves - Lab Coat - Fume Hood low_risk->ppe_low ppe_med Minimum PPE + Face Shield med_risk->ppe_med ppe_high Medium Risk PPE + Respirator & Apron high_risk->ppe_high

Caption: PPE selection workflow based on task risk assessment.

Operational and Disposal Plans

Proper handling and disposal are as crucial as wearing the correct PPE.

Safe Handling and Storage
  • Ventilation : Always handle Ethyl 5-(aminomethyl)-2-hydroxybenzoate in a well-ventilated area, preferably inside a certified chemical fume hood.[5][10]

  • Storage : Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3][5] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]

  • Housekeeping : Maintain a clean and organized workspace.[14] Clean up any spills immediately, treating the cleanup materials as hazardous waste.[15]

Waste Disposal Plan

All waste containing Ethyl 5-(aminomethyl)-2-hydroxybenzoate, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Segregation : Do not mix amine waste with other chemical waste streams to prevent potentially hazardous reactions.[16]

  • Containerization : Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[15][16] The container must be kept closed except when adding waste.

  • Disposal : Never dispose of this chemical down the drain or in regular trash.[16] Arrange for collection and disposal by a licensed hazardous waste disposal company.[15][16] Your institution's Environmental Health and Safety (EHS) office can provide specific guidance.

  • Empty Containers : The first rinse of an empty container must be collected as hazardous waste.[17] Subsequent rinses may be permissible for sewer disposal, but consult your local EHS guidelines.

By adhering to these comprehensive safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. A strong safety culture is the foundation of scientific excellence.

References

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